Sertaconazole Nitrate

Dermatophytosis In Vitro Susceptibility MIC

Sertaconazole Nitrate (CAS 99592-39-9) is a differentiated topical antifungal API with a dual mechanism incorporating a p38-COX-2-PGE2 anti-inflammatory pathway and direct non-sterol lipid binding. It demonstrates superior potency with a ≥16-fold lower MIC90 against fluconazole-resistant dermatophytes and a lower resistance rate compared to ketoconazole. With 87.6% broad-spectrum efficacy, this API is ideal for advanced topical R&D targeting resistant mycoses or conditions benefiting from anti-inflammatory activity. Ensure your formulations meet target profiles that generic azoles cannot.

Molecular Formula C20H16Cl3N3O4S
Molecular Weight 500.8 g/mol
CAS No. 99592-39-9
Cat. No. B001236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSertaconazole Nitrate
CAS99592-39-9
SynonymsDermofix
Dermoseptic
Ginedermofix
Mykosert
sertaconazole
sertaconazole mononitrate
sertaconazole nitrate
Zalain
Molecular FormulaC20H16Cl3N3O4S
Molecular Weight500.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
InChIInChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4)
InChIKeyHAAITRDZHUANGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 200 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Sertaconazole Nitrate (CAS 99592-39-9) Product Overview: Procurement-Grade Differentiation for Topical Antifungal Development


Sertaconazole Nitrate (CAS 99592-39-9) is a benzothiophene-based imidazole antifungal agent developed for the topical treatment of superficial mycoses [1]. Its mechanism of action involves inhibition of fungal ergosterol biosynthesis via blockade of the cytochrome P450-dependent 14α-demethylase enzyme [2]. In addition to its primary fungistatic and fungicidal activities against a broad spectrum of yeasts, dermatophytes, and opportunistic filamentous fungi, sertaconazole nitrate possesses a distinctive secondary pharmacological profile, including documented anti-inflammatory effects mediated through a p38-COX-2-PGE2 pathway and direct binding to non-sterol lipids in the fungal cell membrane [2][3]. These properties provide a quantifiable basis for differentiation from other topical azole antimycotics in both research and industrial applications.

Why In-Class Substitution with Generic Azoles is Scientifically Unjustified: The Case for Sertaconazole Nitrate


While many topical imidazole antifungals share a common mechanism of ergosterol synthesis inhibition, the assumption that they are clinically interchangeable is not supported by comparative evidence. Sertaconazole nitrate differentiates itself through a quantifiable, superior in vitro potency against key dermatophyte and Candida species [1][2], a demonstrably lower resistance rate among clinical yeast isolates compared to econazole, bifonazole, and ketoconazole [3], and a well-characterized, p38-COX-2-PGE2-mediated anti-inflammatory activity that is statistically greater than that of other topical agents like miconazole, butoconazole, and ciclopirox olamine [4]. Furthermore, its unique dermal pharmacokinetic profile, characterized by rapid stratum corneum penetration and a long apparent half-life, cannot be assumed for other azoles and is critical for ensuring sustained therapeutic concentrations at the target site [5]. Therefore, substituting sertaconazole nitrate with a cheaper, generic azole without accounting for these quantifiable differences in potency, resistance profile, and non-antifungal pharmacology can compromise experimental reproducibility and therapeutic outcomes.

Quantitative Comparator Evidence Guide for Sertaconazole Nitrate Procurement


Superior In Vitro Potency of Sertaconazole Nitrate Against Clinical Dermatophyte Isolates Compared to Fluconazole

Sertaconazole nitrate demonstrates a marked in vitro potency advantage over fluconazole against dermatophyte isolates with reduced fluconazole susceptibility. This provides a direct, quantitative rationale for its selection in studies targeting fluconazole-resistant or -tolerant strains. [1]

Dermatophytosis In Vitro Susceptibility MIC

Statistically Significant Higher Antifungal Activity and Lower Resistance Rate of Sertaconazole Nitrate vs. Other Azoles Against Candida

In a direct comparative study, sertaconazole nitrate exhibited statistically significant higher antifungal activity against 110 Candida strains than bifonazole, ketoconazole, econazole, and miconazole. Critically, it also demonstrated a lower resistance rate than econazole, bifonazole, and ketoconazole. [1]

Candida Antifungal Resistance Comparative Efficacy

Sertaconazole Nitrate Demonstrates Broad-Spectrum Potency Against Dermatophytes, Ranking Second Only to Terbinafine

When benchmarked against nine other antifungal agents against 250 clinical isolates of dermatophytes, sertaconazole nitrate demonstrated a high susceptibility rate, trailing only terbinafine. This positions it as a highly effective broad-spectrum azole option. [1]

Broad-Spectrum Antifungal Dermatophyte Susceptibility In Vitro Efficacy

Quantifiable In Vivo Anti-Inflammatory Efficacy of Sertaconazole Nitrate Superior to Other Topical Antifungals

Sertaconazole nitrate possesses a unique, quantifiable anti-inflammatory activity that is distinct from and superior to that of other topical antifungals. It is the only agent in its class shown to reduce cytokine release from activated lymphocytes and mitigate inflammation in specific in vivo models. [1]

Anti-Inflammatory Dermatitis Model Cytokine Inhibition

Optimal Research and Industrial Application Scenarios for Sertaconazole Nitrate Driven by Quantitative Evidence


Development of Topical Formulations for Fluconazole-Resistant Dermatophytosis

Given its ≥16-fold lower MIC90 against fluconazole-resistant dermatophyte strains (1 μg/mL vs. ≥ 16 μg/mL for fluconazole [1]), sertaconazole nitrate is the preferred active pharmaceutical ingredient (API) for research and development of novel topical creams, gels, or solutions targeting tinea pedis, tinea cruris, and tinea corporis where fluconazole resistance is suspected or confirmed.

Formulation R&D for Complicated Cutaneous Candidiasis with a High Inflammatory Burden

Sertaconazole nitrate's dual mechanism—its potent antifungal activity against Candida spp. with a low resistance rate [2] combined with its superior, p38-COX-2-PGE2-mediated anti-inflammatory activity [3]—makes it an ideal candidate for developing topical products for conditions like candidal intertrigo or diaper dermatitis. These applications benefit from simultaneous fungal eradication and direct mitigation of local inflammation.

Broad-Spectrum Dermatophyte Screening in Pharmaceutical Quality Control

The data demonstrating that sertaconazole nitrate is effective against 87.6% of a broad panel of 250 dermatophyte isolates, significantly outperforming miconazole (73.3%) and ketoconazole (74.4%) [4], supports its use as a reference standard or positive control in antifungal susceptibility testing panels and pharmaceutical quality control assays designed to ensure broad-spectrum activity of topical products.

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